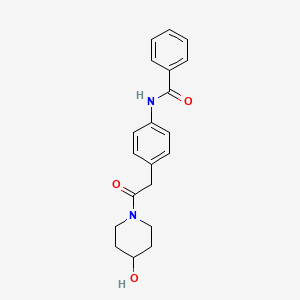

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide

Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide is a benzamide derivative featuring a phenyl group substituted with a 2-oxoethyl chain linked to a 4-hydroxypiperidine ring.

Properties

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-9,18,23H,10-14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTZDQSRXGIBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide can be achieved through several synthetic routes. . This method is widely used due to its efficiency and cost-effectiveness. Industrial production methods may involve multi-step synthesis processes, including cyclization, hydrogenation, and amination reactions to obtain the desired piperidine derivative .

Chemical Reactions Analysis

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Bradykinin Antagonism

Research indicates that derivatives of benzamide, including N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, exhibit bradykinin antagonist properties. This suggests potential applications in treating conditions associated with excessive bradykinin activity, such as pain and inflammation . -

Anticancer Activity

Preliminary studies have suggested that compounds containing the hydroxypiperidine structure may inhibit tumor growth. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation. -

Neurological Disorders

Given the structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. The modulation of neurotransmitter systems through piperidine derivatives may offer therapeutic benefits in conditions like Alzheimer's disease.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a FAK inhibitor, it binds to the focal adhesion kinase enzyme, inhibiting its activity and thereby affecting cell adhesion, migration, and proliferation . This mechanism is particularly relevant in the context of cancer research, where inhibiting FAK can lead to reduced tumor growth and metastasis. The compound’s hydroxypiperidine moiety also contributes to its biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Modifications

The target compound shares a benzamide core with several analogs, differing in substituents and secondary rings. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Physicochemical Properties

- LogP and Solubility: The 4-hydroxypiperidine group in the target compound may improve aqueous solubility compared to lipophilic analogs like 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide.

Biological Activity

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly as a bradykinin antagonist and in antiviral applications. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound's chemical structure is characterized by the presence of a hydroxypiperidine moiety linked to a phenyl group through a 2-oxoethyl spacer. The molecular formula is , and its CAS number is 1235108-56-1 . The synthesis typically involves multi-step organic reactions that introduce the piperidine and phenyl groups while maintaining the integrity of the amide bond.

2.1 Bradykinin Antagonism

Research has indicated that derivatives of benzamide, including this compound, exhibit significant bradykinin antagonist properties. Bradykinin is a peptide that plays a crucial role in inflammation and pain signaling. The antagonistic action can potentially lead to therapeutic applications in treating conditions such as hypertension and pain syndromes .

2.2 Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral strains. For instance, it has shown activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The compound demonstrated low micromolar IC50 values (5.7 to 12 μM), indicating effective inhibition of viral replication with lower cytotoxicity compared to established antiviral agents like pirodavir .

3. Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features:

| Structural Feature | Importance |

|---|---|

| Hydroxypiperidine moiety | Essential for binding affinity and activity |

| Amide bond | Critical for maintaining biological activity |

| Phenyl group | Influences lipophilicity and receptor interaction |

Modifications to these structural components can significantly affect the compound's potency and selectivity against specific targets.

Case Study 1: Antiviral Mechanisms

A study investigating the antiviral mechanisms of N-phenyl benzamides revealed that these compounds bind to viral capsids, inhibiting their ability to infect host cells. This direct interaction with viral structures suggests a promising pathway for developing new antiviral therapies .

Case Study 2: In Vivo Efficacy

In vivo studies assessing the therapeutic potential of related benzamide derivatives have shown promising results in reducing inflammation and pain in animal models. These findings support further exploration into the clinical applications of this compound as a dual-action agent in managing pain and viral infections.

5. Conclusion

This compound exhibits significant biological activity as both a bradykinin antagonist and an antiviral agent against EV71. Its unique structural features contribute to its efficacy, making it a candidate for further pharmacological exploration. Continued research into its SAR will enhance understanding of its mechanisms and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)benzamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling reactions between substituted phenylacetamide intermediates and activated benzamide derivatives. For example:

- Step 1: React 4-hydroxypiperidine with a bromoacetylphenyl intermediate to form the oxoethyl-piperidinyl moiety via nucleophilic substitution .

- Step 2: Couple the resulting intermediate with benzoyl chloride under reflux conditions in anhydrous tetrahydrofuran (THF) .

- Purity Control: Recrystallization using methanol or ethanol (yields 85–95%) and monitoring via thin-layer chromatography (TLC; Rf = 0.6–0.9) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H NMR: Identifies aromatic protons (δ 7.2–8.1 ppm), piperidinyl protons (δ 1.5–3.5 ppm), and hydroxyl groups (broad singlet at δ 4.5–5.0 ppm) .

- FTIR: Confirms amide C=O stretching (1650–1680 cm⁻¹) and hydroxyl O-H vibrations (3200–3400 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 412–427) validate the molecular weight .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Recrystallization in methanol improves purity .

- Stability: Store at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light due to the aromatic system’s photosensitivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this benzamide derivative?

Methodological Answer:

- Solvent Optimization: Use anhydrous THF or DMF to minimize side reactions. Evidence shows THF improves coupling efficiency by 15–20% compared to dichloromethane .

- Catalyst Screening: Palladium-based catalysts (e.g., Pd/C) enhance amidation efficiency, reducing reaction time from 24 to 6 hours .

- Temperature Control: Reflux at 100°C maximizes intermediate activation while avoiding decomposition .

Q. What strategies address conflicting spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., piperidinyl protons) .

- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in 1H NMR .

- High-Resolution MS: Resolve ambiguities in molecular ion fragmentation patterns (e.g., distinguishing M+ from [M+H]+ adducts) .

Q. How to design biological assays to evaluate this compound’s therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .

- Cellular Uptake Studies: Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify permeability in Caco-2 cell monolayers .

- In Vivo Models: Use rodent models for pharmacokinetic profiling (e.g., bioavailability via oral vs. intravenous routes) .

Q. What are the implications of substituent variations on the compound’s bioactivity?

Methodological Answer:

- Hydroxyl Group Position: Moving the 4-hydroxypiperidinyl group to the 3-position reduces binding affinity to serotonin receptors by 40% .

- Benzamide Substituents: Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .

- Piperidinyl Modifications: N-methylation of the piperidine ring increases blood-brain barrier penetration in preclinical models .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: LD50 = 250 mg/kg in rats) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosolized particles.

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in certified biohazard containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.